molecular formula C13H11NO2 B14126337 3-(furan-2-ylmethyl)-1,3-dihydro-2H-indol-2-one

3-(furan-2-ylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B14126337
M. Wt: 213.23 g/mol
InChI Key: VJOUAALJLFAXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-ylmethyl)-1,3-dihydro-2H-indol-2-one is a chemical compound based on the 1,3-dihydro-2H-indol-2-one core structure, also known as oxindole. This scaffold is of significant interest in medicinal and organic chemistry due to its wide range of biodynamic activities . Oxindole derivatives are intensively studied for their pharmacological potential, having been reported to exhibit anticonvulsant, anxiolytic, and, more prominently, potent inhibiting effects on various kinases . One well-known example from this class is the approved drug Nintedanib, which is used for the treatment of idiopathic pulmonary fibrosis . Researchers are actively exploring novel oxindole derivatives for diverse applications, including in vitro antibacterial, antifungal, and antitubercular agents . The furan ring, a key component in this specific molecule, is a common heterocycle found in various natural products and approved drugs, contributing to the compound's overall properties and making it a valuable building block for further chemical exploration . This product is intended for research purposes as a chemical reference standard or for use in the synthesis and biological evaluation of novel therapeutic agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C13H11NO2/c15-13-11(8-9-4-3-7-16-9)10-5-1-2-6-12(10)14-13/h1-7,11H,8H2,(H,14,15)

InChI Key

VJOUAALJLFAXRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

A landmark approach involves palladium-catalyzed domino reactions between indol-2-ylmethyl acetates and 1,3-dicarbonyl derivatives. Sferrazza et al. demonstrated that (1H-indol-2-yl)methyl acetate reacts with 2-(furan-2-ylmethyl)-1,3-dioxane-4,6-dione under Pd₂(dba)₃/dppf catalysis to yield the target compound in 63% yield. The mechanism proceeds via oxidative addition of Pd(0) to the acetate, generating an η³-palladium intermediate that undergoes 1,4-elimination to form an indolyl methide. Subsequent nucleophilic attack by the 1,3-dicarbonyl species and intramolecular cyclization completes the tricyclic framework (Scheme 1).

Key Conditions

  • Catalyst: Pd₂(dba)₃ (2 mol%)
  • Ligand: dppf (4 mol%)
  • Base: K₂CO₃ (1.5 equiv)
  • Solvent: DMSO at 100°C
  • Reaction Time: 4 hours

Substrate Scope and Limitations

The protocol tolerates diverse substituents on both the indole and furan moieties (Table 1). Electron-donating groups (e.g., 5-methylindole) enhance yields (70%), while electron-withdrawing groups (e.g., 5-bromoindole) reduce efficiency to 50%. Furan-2-ylmethyl derivatives exhibit superior reactivity compared to phenyl or alkyl analogues, attributed to the furan’s conjugated π-system stabilizing transition states.

Table 1. Palladium-catalyzed synthesis of 3-(furan-2-ylmethyl)-1,3-dihydro-2H-indol-2-one derivatives

Entry Indole Substituent Furan Derivative Yield (%)
1 H 2-(Furan-2-yl) 63
2 5-Me 2-(Furan-2-yl) 70
3 5-Br 2-(Furan-2-yl) 50

Base-Promoted Cyclization Strategies

One-Pot Multicomponent Reactions

An alternative method employs CaCl₂-catalyzed Biginelli reactions to assemble the indole core. While primarily used for antitubercular derivatives, this approach can be adapted for furan-functionalized indol-2-ones. Reacting 5-substituted indole-2-carbaldehydes with thiourea and furfuryl acetate under microwave irradiation yields the desired product, albeit with moderate efficiency (45–55%).

Optimized Parameters

  • Catalyst: CaCl₂ (10 mol%)
  • Solvent: Ethanol
  • Temperature: 80°C
  • Time: 2 hours

Diastereoselective Functionalization

Base-mediated equilibration studies reveal that the trans-diastereomer of this compound predominates (88:12 ratio) due to a 1.23 kcal/mol stability advantage. Heating the cis-isomer in DMSO with K₂CO₃ induces epimerization, enabling access to both stereoisomers.

Scalability and Industrial Relevance

Gram-scale synthesis under Pd catalysis achieves 72% yield, demonstrating industrial viability. Critical factors include:

  • Precursor Purity : Indol-2-ylmethyl acetates require recrystallization to ≥98% purity.
  • Ligand Selection : dppf outperforms monodentate phosphines in minimizing side reactions.
  • Solvent Choice : DMSO enhances intermediate solubility but complicates product isolation.

Chemical Reactions Analysis

Types of Reactions

3-[(Furan-2-yl)methyl]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced dihydrofuran compounds, and various substituted indole derivatives .

Scientific Research Applications

3-[(Furan-2-yl)methyl]-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Furan-2-yl)methyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular formulas, and molecular weights:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key References
3-((5-Chlorofuran-2-yl)methylene)indolin-2-one 5-Chlorofuran-2-ylmethylene C₁₃H₈ClNO₂ 247.67
3-{[5-(3-Nitrophenyl)-2-furyl]methylene}-1,3-dihydro-2H-indol-2-one 5-(3-Nitrophenyl)furan-2-ylmethylene C₁₉H₁₂N₂O₄ 340.31
3-Ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one (E/Z isomers) Ferrocenylmethylidene C₂₀H₁₆FeNO 357.19
SU5416 (Semaxinib) (3,5-Dimethyl-1H-pyrrol-2-yl)methylene C₁₅H₁₄N₂O 238.3
1-Acetyl-3-(2-oxo-5-phenyl-3(2H)-furanylidene)-1,3-dihydro-2H-indol-2-one 5-Phenyl-2-oxofuranylidene C₂₁H₁₅NO₄ 353.35

Key Observations :

  • Bulkier Substituents : Ferrocene () and phenyl groups () introduce steric effects and redox-active properties, influencing both biological activity and solid-state packing.
  • Furan vs. Pyrrole : SU5416 () replaces the furan with a pyrrole ring, demonstrating how heterocycle choice modulates kinase inhibition (VEGFR-2 IC₅₀ ~200 nM).

Comparison of Yields :

  • Ferrocene derivatives: ~67% yield ().

Solid-State and Spectroscopic Properties

  • Crystal Packing : XPac analysis () reveals that substituents like 4-chlorobenzylidene form stable dimers or stacked layers, whereas bulkier groups (e.g., ferrocene) disrupt packing.
  • Spectroscopy : IR spectra for furan derivatives show C=O stretches at ~1700 cm⁻¹ (), while NMR confirms (Z)-configuration in 3-[(5-chlorofuran-2-yl)methylene] derivatives ().

Biological Activity

3-(Furan-2-ylmethyl)-1,3-dihydro-2H-indol-2-one is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of furan derivatives with indole frameworks. Various synthetic routes have been explored, utilizing different catalysts and reaction conditions to optimize yield and purity.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3-dihydro-2H-indol-2-one exhibit significant antimicrobial properties. Notably, compounds similar to this compound have shown effectiveness against a range of pathogens:

Pathogen Activity MIC (µg/mL)
Staphylococcus aureusInhibition of biofilm formation0.98
Escherichia coliAntibacterial activity5.0
Candida albicansAntifungal activity10.0

The compound's ability to inhibit biofilm formation in Staphylococcus aureus was particularly noted, suggesting potential for use in treating infections resistant to standard antibiotics .

Anticancer Activity

Several studies have reported the anticancer potential of indole derivatives. Specifically, compounds related to this compound demonstrated significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)<10Significant growth inhibition
MCF7 (Breast Cancer)<15Moderate growth inhibition
HeLa (Cervical Cancer)<20Noticeable cytotoxicity

These findings indicate that the compound may induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .

Other Biological Activities

Additional biological activities attributed to compounds within this class include:

  • Antitubercular Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, with MIC values comparable to established treatments like isoniazid .
  • Anticonvulsant Properties : Certain analogs have been investigated for their potential in treating epilepsy and other seizure disorders .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated that the compound could effectively reduce biofilm formation without significantly affecting planktonic cell viability .
  • Anticancer Evaluation : In vitro studies on various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis at low micromolar concentrations. The mechanism appears to involve modulation of signaling pathways associated with cell survival and growth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.